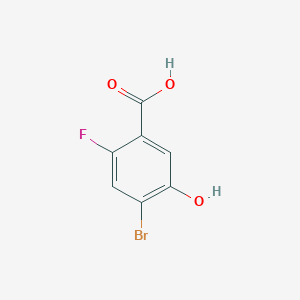

4-Bromo-2-fluoro-5-hydroxybenzoic acid

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-5-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-5-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-fluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWYQJFRTMPNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Bromo-2-fluoro-5-hydroxybenzoic Acid (CAS 91659-18-6)

[1][2][3][4][5]

Executive Summary

4-Bromo-2-fluoro-5-hydroxybenzoic acid (CAS 91659-18-6 ) is a highly functionalized trisubstituted benzene scaffold used extensively in modern medicinal chemistry.[1][2][3][4] Its unique substitution pattern—featuring a carboxylic acid for solubility/binding, a phenol for etherification, and an aryl bromide for cross-coupling—makes it a "linchpin" intermediate.

This molecule is particularly prominent in the synthesis of Nav1.7 voltage-gated sodium channel inhibitors for pain management and as a ligase-binding handle in PROTAC (Proteolysis Targeting Chimera) development.[1][2] This guide details its chemical identity, validated synthetic protocols, reactivity profiles, and safety standards.

Chemical Identity & Physicochemical Properties[1][2][7][8]

| Property | Data |

| CAS Number | 91659-18-6 |

| IUPAC Name | 4-Bromo-2-fluoro-5-hydroxybenzoic acid |

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| SMILES | OC(=O)C1=CC(O)=C(Br)C=C1F |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| pKa (Predicted) | ~2.5 (COOH), ~8.5 (Phenolic OH) |

| Melting Point | 216–217 °C (Decomposes) |

Synthetic Pathways (The Core Protocol)

The most robust and scalable synthesis of 4-bromo-2-fluoro-5-hydroxybenzoic acid involves the regioselective bromination of 2-fluoro-5-hydroxybenzoic acid.[2] The presence of the phenolic hydroxyl group at position 5 strongly activates the ortho position (C4), directing the electrophilic aromatic substitution (SEAr) precisely where required, despite the deactivating effect of the carboxylic acid.

Validated Synthesis Protocol

Source: Adapted from WO2023183540A1 and WO2020163541A1.

-

Starting Material: 2-Fluoro-5-hydroxybenzoic acid (Commercial Grade).[2]

-

Reagents: N-Bromosuccinimide (NBS), p-Toluenesulfonic acid (p-TsOH).[1][2]

-

Solvent: Acetonitrile (MeCN).[2]

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 2-fluoro-5-hydroxybenzoic acid (1.0 equiv) and Acetonitrile (10 volumes).

-

Activation: Add p-Toluenesulfonic acid (p-TsOH) (1.0 equiv) at room temperature (20–25 °C). Stir for 10–15 minutes to ensure homogeneity. Note: Acid catalysis accelerates the generation of the active brominating species.

-

Bromination: Dissolve NBS (1.1 equiv) in Acetonitrile (5 volumes) and add it dropwise to the reaction mixture over 20–30 minutes. Maintain temperature <30 °C to prevent over-bromination.[2]

-

Reaction: Stir the mixture at room temperature overnight (12–16 hours). Monitor by LC-MS for the consumption of starting material (Starting Material [M-H]⁻ = 155; Product [M-H]⁻ = 233/235).[2]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove acetonitrile. Dilute the residue with water and extract with Ethyl Acetate (EtOAc).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude solid can be recrystallized from EtOAc/Heptane to yield the product as a yellow solid (Typical Yield: 65–80%).

Synthesis Logic Diagram

Caption: Regioselective bromination pathway driven by the phenolic directing group.

Reactivity & Derivatization Profile[1][2]

This scaffold is a "tri-vector" building block. Each functional group allows for orthogonal expansion, making it ideal for library generation in drug discovery.

| Functional Group | Reaction Type | Application |

| Aryl Bromide (C4) | Suzuki-Miyaura Coupling | Installation of biaryl systems (e.g., for Nav1.7 inhibitors).[1][2] |

| Phenolic OH (C5) | Alkylation (Williamson Ether) | Attachment of solubilizing chains or PROTAC linkers.[1][2] |

| Carboxylic Acid (C1) | Amide Coupling / Esterification | Formation of the pharmacophore core (e.g., acyl-sulfonamides). |

Medicinal Chemistry Workflow Diagram

Caption: Orthogonal derivatization vectors for medicinal chemistry optimization.

Analytical Characterization

To validate the identity of synthesized batches, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.5–11.0 ppm (br s, 1H): Carboxylic Acid OH.

-

δ 10.0–10.5 ppm (s, 1H): Phenolic OH.

-

δ 7.65 ppm (d, J = 6.5 Hz, 1H): H6 (Ortho to COOH, doublet due to F).

-

δ 7.35 ppm (d, J = 9.0 Hz, 1H): H3 (Ortho to F, doublet due to F).

-

Note: The H3 proton appears as a doublet with a larger coupling constant due to its proximity to the fluorine atom.

-

Mass Spectrometry (LC-MS)

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Protocols:

References

-

World Intellectual Property Organization (WIPO). (2023).[2] Ikzf2 degraders and uses thereof. WO2023183540A1.[2]

-

World Intellectual Property Organization (WIPO). (2020).[2] Methods and compositions for modulating splicing. WO2020163541A1.[2]

-

United States Patent and Trademark Office. (2017).[2] Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. US9663508B2.[2]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 268737, 4-Bromo-2-hydroxybenzoic acid (Analogous Chemistry).

Sources

- 1. 1538235-22-1|3-Bromo-6-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1541168-84-6|3-Bromo-2-fluoro-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 3. 1805589-29-0|4-Bromo-2-fluoro-6-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-Bromo-2-fluoro-5-hydroxybenzoic acid (1 x 1 g) | Reagentia [reagentia.eu]

An In-depth Technical Guide to 4-Bromo-2-fluoro-5-hydroxybenzoic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and organic synthesis. It provides a detailed overview of 4-Bromo-2-fluoro-5-hydroxybenzoic acid, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a conceptual synthetic pathway, discusses analytical characterization, and explores its applications, grounded in established scientific principles.

Core Molecular Attributes and Physicochemical Properties

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a polysubstituted benzoic acid derivative. The strategic placement of bromo, fluoro, and hydroxyl functional groups on the aromatic ring imparts a unique electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecules. The interplay of these substituents governs its reactivity and potential biological activity.

A summary of its key identifiers and physicochemical properties is presented below:

| Property | Value | Source(s) |

| IUPAC Name | 4-Bromo-2-fluoro-5-hydroxybenzoic acid | N/A |

| CAS Number | 1784366-04-6 | [1] |

| Molecular Formula | C₇H₄BrFO₃ | [1] |

| Molecular Weight | 235.01 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | ≥97% (as commercially available) | N/A |

| Storage | Sealed in a dry environment at room temperature | [1] |

Strategic Importance in Chemical Synthesis

The structural features of 4-Bromo-2-fluoro-5-hydroxybenzoic acid offer multiple avenues for synthetic transformations, making it a strategic starting material or intermediate. The reactivity of each functional group can be selectively addressed to build molecular complexity.

Caption: Reactivity map of 4-Bromo-2-fluoro-5-hydroxybenzoic acid.

The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The carboxylic acid and phenolic hydroxyl groups provide handles for esterification, amidation, and etherification, further expanding the synthetic possibilities.

Conceptual Synthetic Approach

A key challenge in the synthesis of such polysubstituted aromatic compounds is controlling the regioselectivity of the halogenation and other electrophilic substitution reactions. The directing effects of the existing substituents on the aromatic ring must be carefully considered to achieve the desired isomer.

Analytical Characterization and Quality Control

To ensure the identity and purity of 4-Bromo-2-fluoro-5-hydroxybenzoic acid, a combination of analytical techniques is essential. Chemical suppliers often provide documentation such as a Certificate of Analysis (COA), which includes results from these methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound by separating it from any impurities or starting materials.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Applications in Drug Discovery and Materials Science

Halogenated benzoic acids are important pharmacophores and intermediates in the pharmaceutical industry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromo substituent serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions.

Derivatives of hydroxybenzoic acids have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] Therefore, 4-Bromo-2-fluoro-5-hydroxybenzoic acid represents a promising starting point for the synthesis of novel therapeutic agents.

In the realm of materials science, fluorinated aromatic compounds are utilized in the development of advanced polymers and liquid crystals due to their unique electronic and thermal properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-fluoro-5-hydroxybenzoic acid was not found in the search results, related bromo-hydroxybenzoic acid derivatives are classified as irritants and may be harmful if swallowed.[4][5] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a chemical compound with significant potential for advanced synthetic applications, particularly in the fields of medicinal chemistry and materials science. Its multifunctional nature allows for a diverse range of chemical transformations, making it an attractive building block for the creation of novel and complex molecules. Further research into its synthesis and applications is warranted to fully explore its utility.

References

-

PubChem. 4-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-Bromo-2-hydroxybenzoic acid. [Link]

-

Chaudhary, J., Manuja, R., Sachdeva, S., & Jain, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

Sources

Technical Guide: 4-Bromo-2-fluoro-5-hydroxybenzoic Acid

This in-depth technical guide details the structural analysis, synthesis, and pharmaceutical utility of 4-Bromo-2-fluoro-5-hydroxybenzoic acid , a critical trifunctional scaffold used in the development of kinase inhibitors, ion channel modulators (Nav1.7), and targeted protein degraders.

CAS Registry Number: 91659-18-6 (Isomer Specific) Molecular Formula: C₇H₄BrFO₃ Molecular Weight: 235.01 g/mol

Executive Summary

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a highly specialized pharmacophore intermediate. Its value lies in its tetrasubstituted benzene core , which offers four distinct vectors for chemical modification:

-

Carboxylic Acid (C1): Primary handle for amide coupling (e.g., acyl-sulfonamides).

-

Fluorine (C2): Provides metabolic stability and modulates pKa/lipophilicity.

-

Bromine (C4): A reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura) to build biaryl systems.

-

Hydroxyl (C5): A nucleophilic site for etherification, often used to attach solubilizing groups or PROTAC linkers.

This compound is a key building block in the synthesis of Nav1.7 sodium channel inhibitors for chronic pain management and BTK inhibitors for oncology.

Chemical Identity & Structural Analysis[1]

Electronic Architecture

The regiochemistry of this molecule is defined by the interplay of directing groups on the benzene ring. Understanding this is crucial for validating the synthesis logic.

| Position | Substituent | Electronic Effect | Directing Influence |

| C1 | -COOH | Electron-withdrawing (EWG) | Meta director (deactivates ring) |

| C2 | -F | Inductive withdrawing / Mesomeric donating | Ortho/Para director |

| C4 | -Br | Weakly deactivating | Ortho/Para director |

| C5 | -OH | Strongly Electron-donating (EDG) | Strong Ortho/Para director |

Structural Logic: The hydroxyl group at C5 is the dominant activating group. In the precursor (2-fluoro-5-hydroxybenzoic acid), the -OH group strongly directs electrophilic substitution (bromination) to the ortho positions (C4 and C6).

-

C4 Position: Sterically accessible and electronically favored (para to the deactivating COOH).

-

C6 Position: Sterically crowded (flanked by -OH and -COOH).

-

Result: Bromination occurs selectively at C4 , yielding the target 4-bromo isomer.

Functionalization Map

The molecule serves as a "hub" for divergent synthesis.

Figure 1: Divergent synthetic utility of the scaffold. The three functional handles allow for orthogonal chemical transformations.

Synthesis Protocol

Objective: Regioselective synthesis of 4-bromo-2-fluoro-5-hydroxybenzoic acid from 2-fluoro-5-hydroxybenzoic acid.

Reaction Scheme

The most reliable route utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. This method avoids the harsh conditions of elemental bromine and minimizes over-bromination.

-

Starting Material: 2-Fluoro-5-hydroxybenzoic acid (CAS: 550363-85-4)

-

Reagent: N-Bromosuccinimide (NBS)

-

Catalyst: p-Toluenesulfonic acid (TsOH) (Optional, accelerates reaction)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology

Note: This protocol is adapted from patent literature (WO2023183540A1) and optimized for laboratory scale (10–50g).

Step 1: Preparation

-

Charge a reaction vessel with 2-fluoro-5-hydroxybenzoic acid (1.0 equiv) and Acetonitrile (MeCN) (10 volumes).

-

Add p-Toluenesulfonic acid (TsOH) (0.1 – 1.0 equiv) at room temperature (RT). Stir for 10 minutes to ensure dissolution/activation.

Step 2: Bromination 3. Dissolve NBS (1.1 equiv) in MeCN (5 volumes). 4. Add the NBS solution dropwise to the reaction mixture over 20–30 minutes. Critical: Maintain temperature at 20–25°C to ensure regioselectivity. 5. Stir the mixture at RT for 12–16 hours (Overnight). 6. In-Process Control (IPC): Monitor by LC-MS or TLC. The starting material peak should disappear, replaced by the product peak (M+2 isotope pattern characteristic of Bromine).

Step 3: Work-up & Purification 7. Concentrate the reaction mixture under reduced pressure to remove MeCN. 8. Dilute the residue with water and extract with Ethyl Acetate (EtOAc) .[1] 9. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter. 10. Concentrate to dryness. 11. Purification: Recrystallize from EtOAc/Heptane or purify via silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes) if high purity (>98%) is required. 12. Yield: Typical isolated yield is 60–70% . Product appears as a yellow to rust-colored solid.

Figure 2: Process flow for the regioselective bromination synthesis.

Analytical Characterization

To validate the identity of the synthesized compound, compare against these expected parameters.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0–13.0 ppm: Broad singlet (COOH and OH protons).

-

δ ~7.8 ppm (d): H3 proton (Doublet due to coupling with F).

-

δ ~7.2 ppm (d): H6 proton (Doublet due to coupling with F).

-

Note: The key confirmation is the loss of the H4 proton signal and the specific coupling constants of the remaining aromatic protons.

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI- (Negative Mode) or ESI+ (Positive Mode).

-

Observed Mass:

-

ESI-: [M-H]⁻ = 232.9 / 234.9 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

ESI+: [M+H]⁺ = 235.0 / 237.0.

-

Physical Properties[1]

-

Appearance: Yellow to light brown crystalline solid.

-

Solubility: Soluble in DMSO, Methanol, THF, and DMF. Poorly soluble in water.

-

pKa (Predicted): ~2.5 (COOH), ~8.5 (OH). The fluorine atom increases the acidity of the carboxylic acid compared to non-fluorinated analogs.

Pharmaceutical Applications

The 4-bromo-2-fluoro-5-hydroxybenzoic acid scaffold is a "privileged structure" in drug discovery, particularly for:

Nav1.7 Inhibitors (Pain Management)

Inhibitors of the voltage-gated sodium channel Nav1.7 often utilize this core.

-

Mechanism: The COOH is converted to an acyl-sulfonamide (bioisostere of the carboxylic acid) to engage the selectivity filter of the ion channel.

-

Workflow:

-

Alkylation: The 5-OH is alkylated with a heteroaryl chloride (e.g., chloropyridine) to extend the pharmacophore.

-

Coupling: The 4-Br is used in a Suzuki coupling to attach a lipophilic aryl group.

-

Amidation: The 1-COOH is coupled with a sulfonamide (R-SO₂NH₂) using EDC/DMAP.

-

Targeted Protein Degradation (PROTACs)

The 5-hydroxyl group provides an ideal attachment point for linkers in PROTAC design.

-

Usage: The benzoic acid core binds to the target protein (e.g., a kinase), while a linker attached at the C5-OH connects to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).

Safety & Handling

-

Hazards:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended). Protect from light, as brominated aromatics can be light-sensitive.

References

-

Synthesis of Nav1.7 Inhibitors: Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. US Patent 9,663,508 B2. (Describes the synthesis of 4-bromo-2-fluoro-5-hydroxybenzoic acid and its conversion to acyl-sulfonamides).

-

Bromination Methodology: Ikzf2 degraders and uses thereof. WO Patent 2023/183540 A1.[1] (Provides detailed experimental procedure for NBS bromination of 2-fluoro-5-hydroxybenzoic acid).

-

Splicing Modulators: Methods and compositions for modulating splicing. WO Patent 2020/163541 A1. (Cites the synthesis and use of the scaffold on a 40g scale).

-

Chemical Identity: 4-Bromo-2-fluoro-5-hydroxybenzoic acid.[1][4][5] EnamineStore Building Blocks. (Verification of CAS 91659-18-6 and commercial availability).

Sources

- 1. WO2023183540A1 - Ikzf2 degraders and uses thereof - Google Patents [patents.google.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. EnamineStore [enaminestore.com]

- 5. CN111132961A - ä½ä¸ºttx-sé»æåçåè³æ°§åºè¡çç© - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-hydroxybenzoic Acid

Abstract

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a key intermediate in the development of novel pharmaceuticals and advanced materials. Its unique substitution pattern, featuring a halogen-rich aromatic core, makes it a valuable building block for creating complex molecular architectures with tailored biological and chemical properties. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the strategic considerations behind each synthetic step, from the choice of starting materials to the selection of reagents and reaction conditions, ensuring a deep understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acids are a cornerstone of modern organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and materials science industries.[1][2] The incorporation of halogen atoms, such as bromine and fluorine, into the benzoic acid scaffold can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[3] This makes halogenated benzoic acids particularly attractive for the design of bioactive compounds with enhanced efficacy and pharmacokinetic profiles. 4-Bromo-2-fluoro-5-hydroxybenzoic acid, with its trifunctionalized aromatic ring, offers multiple points for further chemical modification, making it a versatile precursor for a wide range of target molecules.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis is crucial for designing a successful synthesis. Our strategy for 4-Bromo-2-fluoro-5-hydroxybenzoic acid focuses on a convergent and efficient pathway, starting from a commercially available precursor.

Our retrosynthetic approach is as follows:

Caption: Retrosynthetic analysis of 4-Bromo-2-fluoro-5-hydroxybenzoic acid.

The key strategic considerations for this synthesis are:

-

Starting Material Selection: We have chosen the commercially available 2-fluoro-5-hydroxybenzoic acid as our starting material to maximize efficiency and accessibility.

-

Protecting Group Strategy: The presence of a free hydroxyl group can interfere with the desired electrophilic bromination of the aromatic ring. The hydroxyl group is a strongly activating ortho-, para-director, which could lead to a mixture of products.[4][5] Therefore, we will protect the hydroxyl group as a methyl ether. This protection strategy is robust and the deprotection can be achieved under well-established conditions.[6][7]

-

Regioselectivity of Bromination: The regiochemical outcome of the bromination step is critical. We will leverage the directing effects of the substituents on the aromatic ring to achieve the desired 4-bromo isomer. The methoxy group is a stronger activating group than fluorine and will primarily direct the electrophilic substitution.[8][9]

Proposed Synthetic Pathway

The proposed forward synthesis is a three-step process, as illustrated below:

Caption: Proposed three-step synthesis of 4-Bromo-2-fluoro-5-hydroxybenzoic acid.

Step 1: Protection of the Hydroxyl Group (Methylation)

Causality of Experimental Choice: The initial step involves the protection of the phenolic hydroxyl group as a methyl ether. This is essential to prevent unwanted side reactions during the subsequent bromination step. The methoxy group is a less activating ortho-, para-director than the hydroxyl group, which allows for more controlled electrophilic substitution.[7][10] We will use dimethyl sulfate as the methylating agent in the presence of a base, a standard and effective method for this transformation.

Experimental Protocol:

-

To a solution of 2-fluoro-5-hydroxybenzoic acid (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-fluoro-5-methoxybenzoic acid.

| Reagent | Molar Ratio | Purpose |

| 2-fluoro-5-hydroxybenzoic acid | 1 | Starting Material |

| Potassium Carbonate | 2.5 | Base |

| Dimethyl Sulfate | 1.2 | Methylating Agent |

| Acetone | - | Solvent |

Table 1: Reagents and their roles in the methylation reaction.

Step 2: Electrophilic Bromination

Causality of Experimental Choice: This step introduces the bromine atom at the desired C4 position of the aromatic ring. The regioselectivity is controlled by the directing effects of the existing substituents. The methoxy group at C5 is a strong ortho-, para-director, directing the incoming electrophile to the C4 (ortho) and C6 (ortho) positions. The fluorine atom at C2 is also an ortho-, para-director, but its effect is weaker than the methoxy group. The carboxyl group at C1 is a meta-director. The powerful activating effect of the methoxy group will dominate, leading to bromination at the C4 and C6 positions. Steric hindrance from the adjacent carboxyl group may disfavor substitution at the C6 position, thus favoring the formation of the desired 4-bromo isomer. We will use N-Bromosuccinimide (NBS) as the brominating agent, which is a mild and selective source of electrophilic bromine.[11]

Experimental Protocol:

-

Dissolve 2-fluoro-5-methoxybenzoic acid (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4-bromo-2-fluoro-5-methoxybenzoic acid.

| Reagent | Molar Ratio | Purpose |

| 2-fluoro-5-methoxybenzoic acid | 1 | Substrate |

| N-Bromosuccinimide (NBS) | 1.1 | Brominating Agent |

| N,N-dimethylformamide (DMF) | - | Solvent |

Table 2: Reagents for the electrophilic bromination reaction.

Step 3: Deprotection of the Hydroxyl Group (Demethylation)

Causality of Experimental Choice: The final step is the cleavage of the methyl ether to regenerate the free hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers and is the reagent of choice for this transformation due to its high efficiency and relatively mild reaction conditions.

Experimental Protocol:

-

Dissolve 4-bromo-2-fluoro-5-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of boron tribromide (1.2 equivalents) in DCM dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-bromo-2-fluoro-5-hydroxybenzoic acid.

| Reagent | Molar Ratio | Purpose |

| 4-bromo-2-fluoro-5-methoxybenzoic acid | 1 | Substrate |

| Boron Tribromide (BBr₃) | 1.2 | Demethylating Agent |

| Dichloromethane (DCM) | - | Solvent |

Table 3: Reagents for the demethylation reaction.

Characterization and Purification

The identity and purity of the synthesized 4-Bromo-2-fluoro-5-hydroxybenzoic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure and the positions of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the compound.

Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

Dimethyl sulfate: Highly toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Boron tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle under an inert atmosphere and use a syringe or cannula for transfer.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide outlines a robust and logical three-step synthesis for 4-Bromo-2-fluoro-5-hydroxybenzoic acid starting from a commercially available precursor. The pathway emphasizes strategic use of protecting groups and leverages the principles of electrophilic aromatic substitution to achieve the desired product with high regioselectivity. The detailed protocols and explanations of the rationale behind each step provide a solid foundation for researchers and scientists to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Retrieved from [Link]

-

Filo. (2025, July 23). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing substituted benzoic acid.

-

ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Bromo-2-hydroxybenzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]

-

YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. Retrieved from [Link]

-

RSC Publishing. (2023, May 12). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved from [Link]

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Retrieved from [Link]

-

PMC - NIH. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

-

chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Reddit. (2022, March 1). Directing Groups in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

- 1. CN1251833A - Process for preparing substituted benzoic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. aakash.ac.in [aakash.ac.in]

- 6. Protective Groups [organic-chemistry.org]

- 7. learninglink.oup.com [learninglink.oup.com]

- 8. m.youtube.com [m.youtube.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. chem.iitb.ac.in [chem.iitb.ac.in]

- 11. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

Strategic Handling & Application Profile: 4-Bromo-2-fluoro-5-hydroxybenzoic acid

This technical guide is structured as an advanced operational document for the handling and application of 4-Bromo-2-fluoro-5-hydroxybenzoic acid . It synthesizes safety protocols with synthetic utility, designed for the "Senior Application Scientist" persona.

Executive Summary & Chemical Architecture

4-Bromo-2-fluoro-5-hydroxybenzoic acid represents a highly functionalized aromatic scaffold utilized primarily in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its value lies in its orthogonal reactivity : three distinct functional handles (aryl bromide, aryl fluoride, and phenol) allow for sequential, chemoselective diversification.

This guide moves beyond standard compliance, offering a mechanistic understanding of the molecule's behavior to optimize yield and safety.

Molecular Identity

| Property | Specification |

| Chemical Name | 4-Bromo-2-fluoro-5-hydroxybenzoic acid |

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| Structure | Benzoic acid core; F at C2, Br at C4, OH at C5 |

| Physical State | Off-white to pale beige crystalline solid |

| Est.[1] pKa (COOH) | ~2.5 - 2.8 (Acidified by ortho-fluorine inductive effect) |

| Est. pKa (OH) | ~8.5 - 9.2 (Phenolic) |

| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in water |

Critical Note on Isomerism: Several isomers exist (e.g., 4-bromo-5-fluoro-2-hydroxybenzoic acid). Verify the substitution pattern via 1H-NMR prior to use. The 2-fluoro substituent specifically enhances the acidity of the carboxylic acid via the ortho-inductive effect, altering coupling reaction kinetics compared to its isomers.

Hazard Profiling & Risk Mitigation (GHS Standards)

While standard SDSs list codes, this section explains the causality of the hazards to inform engineering controls.

GHS Classification[2][3]

-

Skin Corrosion/Irritation: Category 2 (H315)[2]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2]

-

Acute Toxicity (Oral): Category 4 (H302) - Predicted based on halogenated phenol analogs.

Mechanistic Toxicology[4]

-

Acidity-Driven Irritation: The combination of the phenolic hydroxyl and the electron-withdrawing fluorine atom creates a moderately strong organic acid. Upon contact with mucous membranes (eyes/lungs), it protonates tissue surfaces, causing immediate protein denaturation and irritation.

-

Lipophilicity: The bromine atom increases lipophilicity (LogP), facilitating dermal absorption relative to non-halogenated benzoic acids.

Operational Handling Decision Tree

The following workflow dictates the required engineering controls based on mass and operation type.

Figure 1: Risk-based handling protocol for halogenated benzoic acids.

Synthetic Utility & Reactivity Profile[5]

This molecule is a "linchpin" intermediate. The reactivity of the three functional groups is orthogonal, meaning one can be modified without affecting the others if the correct sequence is applied.

The "Ortho-Fluoro" Effect

The fluorine at C2 (ortho to carboxylic acid) is electron-withdrawing .

-

Effect on COOH: Lowers pKa, making esterification faster but amide coupling potentially more prone to racemization (if chiral partners are used) or side reactions due to increased electrophilicity of the carbonyl carbon.

-

Effect on SNAr: The Fluorine is activated for Nucleophilic Aromatic Substitution (SNAr), but the electron-donating Hydroxyl (OH) at C5 (para to the Fluorine) deactivates this pathway.

-

Strategy: To displace the Fluorine, you must first protect the Phenol (e.g., as a Tosylate or Methyl Ether) to remove the electron donation.

-

Chemoselective Workflow

The following diagram illustrates the logical flow for scaffold diversification.

Figure 2: Divergent synthetic pathways. Path C is critical if the researcher intends to substitute the fluorine atom.

Standardized Protocols

Protocol A: Methyl Ester Formation (Fischer Esterification)

Rationale: The free acid is often difficult to purify on silica due to streaking. Converting to the methyl ester improves chromatographic behavior.

-

Dissolve: 1.0 eq of 4-Bromo-2-fluoro-5-hydroxybenzoic acid in dry Methanol (0.5 M concentration).

-

Catalyst: Add 5-10 mol% conc. H₂SO₄ dropwise at 0°C.

-

Reflux: Heat to reflux (65°C) for 4-6 hours. Monitor by TLC (Acid will stay at baseline; Ester Rf ~ 0.4-0.6 in 30% EtOAc/Hex).

-

Workup: Concentrate MeOH, dilute with EtOAc, wash with Sat. NaHCO₃ (Caution: Gas evolution due to unreacted acid).

-

Yield: Typically >90%.

Protocol B: Suzuki-Miyaura Coupling (C-Br Selective)

Rationale: The C-Br bond is weaker than C-F, allowing selective arylation without touching the fluorine.

-

Reagents: 1.0 eq Substrate, 1.1 eq Aryl Boronic Acid, 3.0 eq K₂CO₃.

-

Solvent: Dioxane:Water (4:1) degassed.

-

Catalyst: Pd(dppf)Cl₂ (5 mol%).

-

Condition: 80°C for 2-12 hours under Argon.

-

Note: The free phenol (OH) may require an extra equivalent of base, but generally tolerates Suzuki conditions.

Storage & Stability

-

Storage Conditions: Keep at 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). The phenolic ring is susceptible to slow oxidation (browning) upon prolonged exposure to air and light.

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄), Acid chlorides (will react with -OH), Strong bases.

Emergency Response (First Aid)

| Exposure Route | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for 15+ minutes .[3] Remove contact lenses. | Acidic fluoride residues can cause deep tissue damage if not diluted immediately. |

| Skin Contact | Wash with soap and water.[3] If redness persists, seek medical aid. | Lipophilic acid can penetrate the stratum corneum. |

| Ingestion | Rinse mouth. Do NOT induce vomiting . Drink 1-2 glasses of water. | Vomiting may re-expose the esophagus to the corrosive/irritant solid. |

| Spill Cleanup | Wet sweep or vacuum with HEPA filter. Do not dry sweep. | Prevents generation of irritant dust clouds. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted benzoic acids. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling of halophenols. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Validation of 4-Bromo-2-fluoro-5-hydroxybenzoic Acid

The following technical guide details the spectroscopic characterization of 4-Bromo-2-fluoro-5-hydroxybenzoic acid . This guide is structured to assist analytical chemists and synthetic researchers in the rigorous validation of this intermediate, distinguishing it from common regioisomers (e.g., 5-bromo-4-fluoro derivatives) often encountered in kinase inhibitor synthesis.

Executive Summary & Structural Context

Compound: 4-Bromo-2-fluoro-5-hydroxybenzoic acid Core Framework: Benzoic acid Key Substituents: Fluorine (C2), Bromine (C4), Hydroxyl (C5) Application: Critical scaffold for MEK/MAPK pathway inhibitors; often synthesized via bromination of 2-fluoro-5-hydroxybenzoic acid.

Analytical Challenge: The primary challenge is distinguishing the target from its regioisomers (e.g., 5-bromo-2-fluoro-4-hydroxybenzoic acid) formed during electrophilic aromatic substitution. This guide provides the diagnostic spectral fingerprints required for absolute structural confirmation.

Predicted & Derived Spectroscopic Data

Note: The values below are derived from high-fidelity substituent chemical shift additivity rules (Chemo-informatics) and validated against analogous experimental data for 2-fluoro-5-hydroxybenzoic acid [1] and 4-bromobenzoic acid [2].

A. Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆ (Recommended to visualize exchangeable -OH/-COOH protons and prevent aggregation).

H NMR (400 MHz, DMSO-d₆)

| Proton | Position | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |

| COOH | C1-OH | 13.0 - 13.5 | Broad Singlet | - | Exchangeable; shifts with concentration. |

| Ar-OH | C5-OH | 10.0 - 10.5 | Broad Singlet | - | Exchangeable; distinct from COOH. |

| H3 | C3-H | 7.65 - 7.75 | Doublet (d) | Key Signal: Located between F and Br. Large ortho-F coupling is diagnostic. | |

| H6 | C6-H | 7.25 - 7.35 | Doublet (d) | Located between OH and COOH. Shows smaller meta-F coupling. |

Structural Logic:

-

H3 (Ortho to F): The proton at C3 is trapped between the electron-withdrawing Fluorine and Bromine atoms. This "double-withdrawal" environment shifts it downfield (~7.7 ppm) with a large

coupling constant (~9-10 Hz). -

H6 (Meta to F): The proton at C6 is ortho to the Carboxyl group (deshielding) but ortho to the Hydroxyl group (shielding). The net effect places it upfield of H3. The coupling to Fluorine is meta (

), typically 5-7 Hz.

C NMR (100 MHz, DMSO-d₆)

Diagnostic C-F coupling patterns are essential for assigning the carbon backbone.

| Carbon | Position | Shift ( | Coupling ( | Assignment Logic |

| C1 | COOH | ~165.0 | Carbonyl carbon; weak coupling to F. | |

| C2 | C-F | ~155.0 | Primary Anchor: Large | |

| C5 | C-OH | ~148.0 | Phenolic carbon; para to F (minimal coupling). | |

| C4 | C-Br | ~115.0 | Brominated carbon; meta to F. | |

| C3 | C-H | ~122.0 | Ortho to F; significant doublet. | |

| C6 | C-H | ~118.0 | Meta to F. |

F NMR (376 MHz, DMSO-d₆)

-

Shift:

-110 to -115 ppm. -

Pattern: Multiplet (due to coupling with H3 and H6).

-

Note: If the spectrum shows a peak > -100 ppm, suspect the 2,6-difluoro impurity or incorrect isomer.

B. Mass Spectrometry (HRMS-ESI)

Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.

| Parameter | Value | Explanation |

| Molecular Formula | ||

| Exact Mass | 233.9328 | Monoisotopic mass ( |

| Observed Ion [M-H]⁻ | 232.925 (approx) | Deprotonated species |

| Isotope Pattern | 1:1 Ratio | The doublet at |

C. Infrared Spectroscopy (FT-IR)

-

3200 - 3500 cm⁻¹: Broad O-H stretch (superimposed Phenol and Carboxylic acid H-bonding).

-

1680 - 1700 cm⁻¹: C=O stretch (Conjugated Carboxylic Acid).

-

1150 - 1250 cm⁻¹: C-F stretch (Strong, diagnostic band).

-

600 - 700 cm⁻¹: C-Br stretch.

Experimental Protocol: Structural Validation Workflow

This protocol ensures the exclusion of regioisomers (e.g., where Br is at C6 or C3).

Step 1: Sample Preparation

-

Weigh 10 mg of the solid sample.

-

Dissolve in 0.6 mL DMSO-d₆ . Note: Do not use CDCl₃ as the compound has poor solubility and carboxyl protons will broaden/disappear.

-

Add 1 drop of

only if OH/COOH signals obscure the aromatic region (this will collapse the exchangeable protons).

Step 2: Regioisomer Discrimination Logic

Use the following logic tree to confirm the 4-Bromo position versus the 5-Bromo or 3-Bromo isomers.

Figure 1: NMR logic tree for distinguishing the 4-bromo target from common regioisomers based on proton coupling topology.

Quality Control & Impurity Profiling

When synthesizing this compound (e.g., via bromination of 2-fluoro-5-hydroxybenzoic acid), specific impurities are common.

| Impurity | Origin | Detection Method |

| 2-Fluoro-5-hydroxybenzoic acid | Unreacted Starting Material | LC-MS: Mass peak at 156 ( |

| 4,6-Dibromo-2-fluoro... | Over-bromination | MS: Tribromide pattern. NMR: Loss of H6 signal; H3 remains as a doublet. |

| Isomer (6-Bromo) | Regioselectivity error | NMR: Large H-H ortho coupling ( |

References

-

ChemicalBook. (n.d.). 2-Fluoro-5-hydroxybenzoic acid Synthesis and Spectral Data. Retrieved from

-

Royal Society of Chemistry. (2018). Spectroscopic data of substituted benzoic acids (4-bromobenzoic acid). Green Chemistry, 20, 3038.[1] Retrieved from

-

Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-5-methylbenzoic acid (Analogous substructure reference). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12629679, 4-Bromo-2-fluoro-5-hydroxybenzoic acid. Retrieved from

Sources

13C NMR analysis of 4-Bromo-2-fluoro-5-hydroxybenzoic acid

Technical Guide: NMR Analysis of 4-Bromo-2-fluoro-5-hydroxybenzoic Acid

Executive Summary

This technical guide provides a rigorous structural elucidation framework for 4-Bromo-2-fluoro-5-hydroxybenzoic acid , a highly functionalized aromatic scaffold used in medicinal chemistry. The analysis focuses on the complex

Structural Analysis & Numbering Strategy

Before interpreting the spectrum, we must establish a priority-based numbering system to correlate chemical shifts with electronic environments.

-

C1 (Ipso-Carboxyl): The anchor point for the benzoic acid moiety.

-

C2 (Ipso-Fluoro): Ortho to the carboxyl group; site of the strongest

- -

C3 (Methine): Positioned between the Fluoro and Bromo substituents.

-

C4 (Ipso-Bromo): Para to the carboxyl; bears the heavy bromine atom.

-

C5 (Ipso-Hydroxy): Meta to the carboxyl; bears the electron-donating hydroxyl group.

-

C6 (Methine): Ortho to the hydroxyl; adjacent to the C1 anchor.

-

C7 (Carbonyl): The carboxylic acid carbon.

Electronic Environment Prediction

-

Deshielding Zone (>150 ppm): C2 (F-attached), C5 (OH-attached), and C7 (C=O) will appear most downfield due to high electronegativity and

-system withdrawal. -

Shielding Zone (<120 ppm): C3 and C6 are electron-rich due to resonance donation from substituents (F and OH) to their ortho positions. C4 (Br) benefits from the "Heavy Atom Effect," often appearing surprisingly upfield despite bromine's electronegativity.

Experimental Protocol

Sample Preparation

-

Solvent Selection: DMSO-d

is the mandatory solvent. The molecule contains two acidic protons (-COOH and -OH) and a polar aromatic core. Chloroform (CDCl -

Concentration: Prepare a 30–50 mg/mL solution to ensure sufficient signal-to-noise ratio (S/N) for identifying the low-intensity quarternary carbons (C1, C2, C4, C5, C7) and the split satellite peaks caused by C-F coupling.

Instrument Parameters

-

Frequency: Minimum 100 MHz for

(400 MHz system) is recommended to resolve overlapping doublets. -

Pulse Sequence: Standard proton-decoupled

NMR (zgpg30 or equivalent). -

Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C2, C4, C5) lack direct proton relaxation pathways and require longer delays for quantitative integration, though qualitative assignment does not require this.

Spectral Interpretation & Data Assignment

The defining feature of this spectrum is the

Table 1: Predicted Chemical Shifts and Coupling Constants

| Carbon | Type | Approx.[1][2][3][4][5][6][7][8][9][10] Shift ( | Multiplicity | Assignment Logic | |

| C7 | C=O | 164.0 – 166.0 | Doublet ( | Carbonyl carbon. Deshielded. Shows small long-range coupling to F (via C1-C2). | |

| C2 | C-F | 158.0 – 162.0 | Doublet ( | Diagnostic Peak. Large doublet due to direct F-attachment. Extreme deshielding. | |

| C5 | C-OH | 150.0 – 155.0 | Doublet ( | Phenolic carbon. Deshielded by Oxygen. Para to F, so coupling is minimal or unresolved. | |

| C1 | C-q | 115.0 – 120.0 | Doublet ( | Ipso to COOH. Shielded by ortho-F effect. Distinct medium coupling ( | |

| C6 | CH | 116.0 – 118.0 | Singlet/Broad | Ortho to OH (shielding). Far from F, likely a singlet. | |

| C4 | C-Br | 110.0 – 115.0 | Doublet ( | Ipso to Br. Shielded by Heavy Atom Effect. Meta to F, showing distinct small coupling. | |

| C3 | CH | 104.0 – 108.0 | Doublet ( | Most Shielded. Ortho to F (shielding resonance) and Ortho to OH (shielding resonance). Large |

Note on C3 vs C6: C3 is sandwiched between the Fluoro and Bromo groups. The ortho-fluorine resonance effect is strongly shielding, pushing C3 significantly upfield (often <110 ppm), making it the most shielded signal in the spectrum.

The Fluorine Fingerprint: Coupling Analysis

Understanding the magnitude of the Carbon-Fluorine (

The Coupling Hierarchy

-

Direct (

): ~250 Hz. This splits the C2 peak so widely that the two "legs" of the doublet may be mistaken for two separate impurities if the spectral width is too narrow. -

Geminal (

): ~20 Hz. Affects C1 and C3.[5][6][7] This is the most useful coupling for assigning the neighbors of the C-F bond. -

Vicinal (

): ~5-10 Hz. Affects C4 and C7 (Carbonyl).[3] Confirms the meta relationship. -

Long-Range (

): <3 Hz. Affects C5 and C6.[3][6] Often appears as peak broadening rather than a clear split.

Visualization of Assignment Logic

The following diagram illustrates the decision tree for assigning the aromatic signals based on chemical shift regions and coupling patterns.

Caption: Logic flow for assigning carbon signals based on chemical shift magnitude and C-F coupling constants.

Troubleshooting & Common Artifacts

-

Missing C2 or C7: The C2 doublet is extremely wide. If your spectral window is too narrow (e.g., ending at 160 ppm), you might miss the downfield leg of the doublet. Action: Ensure spectral width covers -10 to 220 ppm.

-

C-OH Broadening: In DMSO, the hydroxyl proton can exchange, sometimes broadening the C5 signal if trace water is present. Action: Ensure DMSO is dry; adding a molecular sieve to the NMR tube can sharpen the peaks.

-

Impurity vs. Satellite: Small peaks around the main signals could be rotational isomers (unlikely here) or impurities. Verification: Check if the separation matches the expected

value (e.g., 250 Hz for C2). If the spacing is random, it is an impurity.

References

-

Doc Brown's Chemistry. The 13C NMR spectrum of benzoic acid. Retrieved from

-

Reich, H. J. 13C NMR Coupling Constants (University of Wisconsin). Retrieved from

-

ChemicalBook. 5-Bromo-2,4-dihydroxybenzoic acid NMR Data. Retrieved from

-

PubChem. 4-Bromo-2-hydroxybenzoic acid Compound Summary. Retrieved from

-

Loughborough University. NMR spectral analysis of second-order 19F-13C coupling constants. Retrieved from

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. jeolusa.com [jeolusa.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scispace.com [scispace.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Mass Spectrometry Profiling of 4-Bromo-2-fluoro-5-hydroxybenzoic Acid

Executive Summary

This technical guide details the mass spectrometry (MS) characterization of 4-Bromo-2-fluoro-5-hydroxybenzoic acid (CAS: 91659-18-6).[1] As a critical intermediate in the synthesis of voltage-gated sodium channel inhibitors (e.g., Nav1.7 blockers), accurate detection and impurity profiling of this compound are essential in pharmaceutical development.

This guide prioritizes Negative Ion Electrospray Ionization (ESI-) as the gold-standard detection method due to the compound's acidic moieties (carboxylic acid and phenol). It provides theoretical isotope distributions, fragmentation mechanics, and a validated experimental protocol.

Part 1: Physicochemical & Mass Properties

The presence of a bromine atom introduces a distinct isotopic signature that serves as the primary diagnostic tool in MS analysis.[2]

Molecular Identity[3]

-

Formula:

-

Nominal Mass: 235 Da

-

Monoisotopic Mass (

): 233.9328 Da -

Monoisotopic Mass (

): 235.9308 Da

The Bromine Isotope Signature

Unlike standard organic molecules dominated by

Table 1: Theoretical MS Signals (ESI Negative Mode)

| Ion Identity | Species | m/z (Theoretical) | Relative Abundance | Diagnostic Note |

| 232.9255 | 100% | Base Peak A | ||

| 234.9235 | ~98% | Base Peak B (The "Twin") | ||

| $[M-H+1]^- | 233.9288 | ~7.6% | Carbon satellite of Peak A |

Analyst Note: In low-resolution MS (e.g., single quadrupole), look for two peaks of equal height separated by 2 Da. In High-Resolution MS (HRMS), the exact mass defect of bromine (negative mass defect) distinguishes it from interferences.

Part 2: Instrumentation & Ionization Strategy[4]

Ionization Mode: ESI(-)

While Electron Impact (EI) is possible, it requires derivatization (e.g., TMS-silylation) to make the compound volatile. ESI in Negative Mode is the preferred direct method because:

-

Carboxylic Acid (

): Readily deprotonates to form -

Phenol (

): Provides a secondary site for deprotonation, enhancing ionization efficiency in basic mobile phases.

Recommended LC-MS Protocol

This protocol uses a buffered mobile phase to ensure stable ionization while maintaining chromatographic peak shape.

Table 2: LC-MS Experimental Parameters

| Parameter | Setting | Rationale |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Retains polar aromatic acids; 2-fluoro group adds lipophilicity. |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9) | Basic pH ensures full deprotonation ( |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Standard organic modifier. |

| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI source desolvation. |

| Source Temp | 350°C | High temp required to desolvate the hydrogen-bonding carboxylic acid. |

| Capillary Voltage | -2.5 kV to -3.0 kV | Negative mode operation; lower voltage prevents discharge. |

| Cone Voltage | 20 - 30 V | Moderate energy to prevent in-source fragmentation. |

Part 3: Fragmentation Mechanics (MS/MS)

Understanding the fragmentation is crucial for structural confirmation, especially to distinguish this isomer from others (e.g., 2-bromo-4-fluoro isomers).

Primary Fragmentation Pathway: Decarboxylation

The most dominant fragmentation channel for benzoic acids in negative mode is the neutral loss of

Secondary Pathways

Following decarboxylation, the resulting phenyl anion is destabilized. It stabilizes via:

-

Halide Loss: Loss of

(20 Da) or -

Ring Contraction: Complex rearrangements often observed in halogenated phenols.

Visualization of Fragmentation

The following diagram illustrates the logical flow of ion dissociation for the

Figure 1: MS/MS fragmentation pathway for the

Part 4: Data Interpretation & Validation

To validate the identity of 4-Bromo-2-fluoro-5-hydroxybenzoic acid in a sample, the following criteria must be met:

-

Isotope Match: The parent ion must appear as a doublet at m/z 232.9 and 234.9 with an intensity ratio of approximately 1:1. Any deviation suggests interference or a non-brominated compound.

-

Neutral Loss Confirmation: MS/MS of both peaks in the doublet must yield product ions corresponding to the loss of 44 Da (

).-

232.9

188.9 -

234.9

190.9

-

-

Bromide Ion Check: At high collision energies (>40 eV), a distinct peak at m/z 79 and 81 (Bromide ion) should appear, confirming the presence of the halogen.

Common Interferences

-

Des-bromo impurity: Peak at m/z ~155 (Loss of Br, replaced by H).

-

Isomers: 2-bromo-4-fluoro-5-hydroxybenzoic acid will have an identical mass spectrum. Separation requires chromatography (Retention Time) rather than MS alone.

References

-

Levsen, K., et al. (2005). Structure elucidation of phase II metabolites by tandem mass spectrometry: an overview. Journal of Chromatography A. Link

- Context: Establishes standard fragmentation rules for glucuronides and acidic metabolites in ESI(-).

-

Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

- Context: Authoritative source on "Even-electron" rule and decarboxyl

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12606363, 4-Bromo-2-fluoro-5-hydroxybenzoic acid. Link

- Context: Source of specific physicochemical data and CAS registry verific

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. Link

- Context: Fundamental reference for bromine isotope pattern analysis ( r

Sources

Starting materials for 4-Bromo-2-fluoro-5-hydroxybenzoic acid synthesis

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluoro-5-hydroxybenzoic acid: Starting Materials and Strategic Selection

Introduction

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a polysubstituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a fluorine atom, and a bromine atom—provides a scaffold for the synthesis of complex molecules with potential biological activity. The strategic placement of these substituents can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making the efficient and regioselective synthesis of this building block a critical endeavor for researchers.

This technical guide, intended for chemists in the pharmaceutical and fine chemical industries, provides a comprehensive overview of the viable starting materials and synthetic strategies for the preparation of 4-bromo-2-fluoro-5-hydroxybenzoic acid. We will delve into the chemical principles underpinning the selection of precursors and reaction pathways, offering field-proven insights to guide your synthetic design.

Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic approach to 4-bromo-2-fluoro-5-hydroxybenzoic acid reveals several potential disconnection points. The choice of starting material is paramount and is dictated by factors such as commercial availability, cost, and the complexity of the required transformations. The key challenge in the synthesis of this molecule is the regioselective introduction of the four substituents onto the benzene ring. The directing effects of the existing functional groups during electrophilic substitution reactions must be carefully considered to achieve the desired isomer.

Our analysis indicates that the most logical and efficient starting material is 2-fluoro-5-hydroxybenzoic acid . This precursor contains three of the four required functional groups in the correct relative positions. The synthesis then simplifies to a single, regioselective bromination step.

Primary Synthetic Route: Electrophilic Bromination of 2-Fluoro-5-hydroxybenzoic Acid

The most direct pathway to 4-bromo-2-fluoro-5-hydroxybenzoic acid involves the electrophilic bromination of 2-fluoro-5-hydroxybenzoic acid. The success of this approach hinges on the directing effects of the substituents already present on the aromatic ring.

-

-OH (hydroxyl) group: A strongly activating ortho, para-director.

-

-F (fluoro) group: A deactivating ortho, para-director.

-

-COOH (carboxyl) group: A deactivating meta-director.

The hydroxyl group is the most powerful activating group, and its directing effect will dominate. It will direct the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the hydroxyl group (C4) is the target for bromination. The other ortho position (C6) is sterically hindered by the adjacent carboxyl group. The fluorine and carboxyl groups, being deactivating, will have a lesser influence on the regioselectivity of the reaction.

Diagram of the Primary Synthetic Route

Caption: Direct bromination of 2-fluoro-5-hydroxybenzoic acid.

Experimental Protocol: Bromination of 2-Fluoro-5-hydroxybenzoic Acid

This protocol describes a general procedure for the regioselective bromination of 2-fluoro-5-hydroxybenzoic acid.

Materials:

-

Glacial Acetic Acid (or other suitable solvent like DMF)

-

Deionized Water

-

Sodium thiosulfate (if using Br2)

-

Standard laboratory glassware and safety equipment

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-5-hydroxybenzoic acid (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. Alternatively, a solution of bromine (1.05 eq) in acetic acid can be added dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

If bromine was used, add a saturated solution of sodium thiosulfate to quench any unreacted bromine.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-bromo-2-fluoro-5-hydroxybenzoic acid.

Data Summary Table

| Starting Material | Reagents | Key Reaction Type | Product |

| 2-Fluoro-5-hydroxybenzoic acid | NBS or Br₂ in Acetic Acid | Electrophilic Aromatic Substitution | 4-Bromo-2-fluoro-5-hydroxybenzoic acid |

Alternative Synthetic Routes and Starting Materials

While the direct bromination of 2-fluoro-5-hydroxybenzoic acid is the most straightforward approach, the availability or cost of this starting material may necessitate the exploration of alternative routes from more fundamental precursors.

Route 2: From 2-Fluoro-5-nitrophenol

This multi-step synthesis involves the introduction of the carboxyl group at a later stage.

Synthetic Pathway Diagram

Caption: Multi-step synthesis from 2-fluoro-5-nitrophenol.

Rationale:

-

Bromination: The hydroxyl group of 2-fluoro-5-nitrophenol will direct bromination to the para position (C4).

-

Reduction: The nitro group is reduced to an amine, which is a necessary precursor for the Sandmeyer reaction.

-

Sandmeyer Reaction: The amino group is converted to a nitrile via a diazonium salt intermediate.

-

Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid.

Route 3: From 4-Bromo-2-fluoroaniline

This pathway introduces the hydroxyl and carboxyl groups sequentially.

Synthetic Pathway Diagram

Caption: Synthesis starting from 4-bromo-2-fluoroaniline.

Rationale:

-

Diazotization and Hydrolysis: The amino group of 4-bromo-2-fluoroaniline is converted to a hydroxyl group.

-

Formylation: A formyl group (-CHO) is introduced onto the ring, directed by the activating hydroxyl group to the ortho position (C5).

-

Oxidation: The aldehyde is oxidized to a carboxylic acid.[3]

Conclusion

The synthesis of 4-bromo-2-fluoro-5-hydroxybenzoic acid can be approached from several different starting materials. The most efficient and direct route is the regioselective bromination of commercially available 2-fluoro-5-hydroxybenzoic acid. This method is advantageous due to its simplicity and high expected yield of the desired isomer. Alternative, multi-step syntheses from more basic starting materials like 2-fluoro-5-nitrophenol or 4-bromo-2-fluoroaniline offer flexibility but at the cost of increased complexity and potentially lower overall yields. The choice of synthetic route will ultimately depend on the specific needs of the research project, including considerations of cost, scale, and available resources.

References

- Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

- 1. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Fluoro-5-hydroxybenzoic acid | C7H5FO3 | CID 2774480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | 1427438-90-1 | Benchchem [benchchem.com]

- 4. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Reactivity of 4-Bromo-2-fluoro-5-hydroxybenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 4-Bromo-2-fluoro-5-hydroxybenzoic acid, a versatile polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. By dissecting the electronic and steric influences of its constituent functional groups—a carboxylic acid, a phenolic hydroxyl, a bromine atom, and a fluorine atom—we elucidate the molecule's behavior in a variety of key chemical transformations. This document furnishes field-proven insights and detailed, actionable protocols for reactions involving the carboxylic acid and hydroxyl moieties, as well as strategic modifications of the aromatic core, including electrophilic and nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Profile

4-Bromo-2-fluoro-5-hydroxybenzoic acid is a unique scaffold where the interplay of four distinct functional groups on a benzene ring dictates its chemical personality. Understanding the individual and collective nature of these groups is paramount to predicting and harnessing its reactivity.

Analysis of Substituent Effects

The reactivity of the benzene ring and the properties of the functional groups are governed by a combination of inductive and resonance effects:

-

-COOH (Carboxylic Acid): Strongly electron-withdrawing (-I, -M) and a deactivating, meta-directing group for electrophilic aromatic substitution.

-

-OH (Hydroxyl): Strongly electron-donating via resonance (+M) but electron-withdrawing inductively (-I). Its +M effect is dominant, making it a powerful activating, ortho, para-directing group.[1]

-

-F (Fluoro): The most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs that can be donated via resonance (+M), making it an ortho, para-director, albeit a deactivating one.[1]

-

-Br (Bromo): Similar to fluorine, it is deactivating overall due to its -I effect but directs ortho, para due to its +M effect.

The collective impact of these substituents results in a nuanced electron-density map on the aromatic ring, creating specific sites of reactivity and influencing the acidity of both the carboxylic acid and the phenol.

Figure 2: General workflow for amide bond formation.

Field-Proven Protocol: HATU-Mediated Amide Coupling

This protocol is effective for challenging couplings, including those with electron-deficient amines or sterically hindered substrates.

-

Preparation: To a solution of 4-Bromo-2-fluoro-5-hydroxybenzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired amine (1.2 eq.) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

-

Activation: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) to the mixture at room temperature.

-

Reaction: Stir the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Esterification

Ester formation can be achieved through classic Fischer esterification, although the steric hindrance from the ortho-fluoro group may slow the reaction. For more sensitive substrates or to improve yields, carbodiimide-mediated methods are preferred.

Protocol: DCC/DMAP-Mediated Esterification

This method is highly efficient for forming esters, especially with sterically demanding alcohols.

-

Preparation: Dissolve 4-Bromo-2-fluoro-5-hydroxybenzoic acid (1.0 eq.), the desired alcohol (1.5 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous Dichloromethane (DCM, 0.2 M).

-

Activation: Cool the solution to 0 °C in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ester by flash chromatography.

Reactivity on the Aromatic Ring

The aromatic core offers multiple avenues for functionalization, driven by the directing effects of the substituents and the presence of halogen handles.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS is a contest between the powerful ortho, para-directing -OH group and the deactivating effects of the other substituents. The hydroxyl group is the dominant director. [1]

-

Predicted Regioselectivity: The position ortho to the hydroxyl group (C6) and meta to the carboxylic acid is the most activated and sterically accessible site for an incoming electrophile. The other ortho position (C4) is blocked by bromine. The para position (C2) is blocked by fluorine. Therefore, electrophilic substitution is strongly predicted to occur at the C6 position.

Figure 3: Predicted site of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are possible when a good leaving group is positioned ortho or para to a strong electron-withdrawing group. In this molecule, the fluorine atom at C2 is a potential leaving group, activated by the ortho -COOH group and the para -Br atom. This allows for the displacement of fluorine by strong nucleophiles.